molecular formula C14H19ClN2O3S B2991036 2-Chloro-1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 731012-06-9

2-Chloro-1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2991036
CAS No.: 731012-06-9
M. Wt: 330.83
InChI Key: OZQJDRSVQWLSCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula C14H19ClN2O3S and a molecular weight of 330.83 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperazine ring substituted with a 2,4-dimethylbenzenesulfonyl group and a chloroacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 1-(2,4-dimethylbenzenesulfonyl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Products include substituted piperazines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols.

Scientific Research Applications

2-Chloro-1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structure and functional groups. The piperazine ring and the sulfonyl group play crucial roles in binding to the target sites, while the chloroacetyl group can participate in covalent bonding with nucleophilic residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to its specific substitution pattern on the benzene ring and the presence of both a piperazine ring and a chloroacetyl group. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for research and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-1-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-11-3-4-13(12(2)9-11)21(19,20)17-7-5-16(6-8-17)14(18)10-15/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQJDRSVQWLSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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